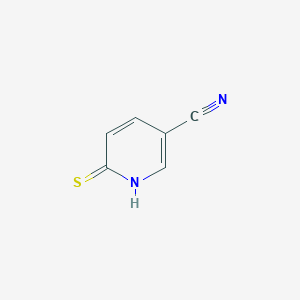

6-Sulfanylnicotinonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-sulfanylidene-1H-pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N2S/c7-3-5-1-2-6(9)8-4-5/h1-2,4H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZYRRRJMTSOOJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=S)NC=C1C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20588496 | |

| Record name | 6-Sulfanylidene-1,6-dihydropyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20588496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27885-58-1 | |

| Record name | 1,6-Dihydro-6-thioxo-3-pyridinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27885-58-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Sulfanylidene-1,6-dihydropyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20588496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-sulfanylpyridine-3-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Physicochemical Properties of 6-Mercaptonicotinonitrile

Abstract

This technical guide offers a comprehensive examination of the core physicochemical properties of 6-mercaptonicotinonitrile (6-MNN). As a key heterocyclic building block, a thorough understanding of its characteristics is essential for its effective application in medicinal chemistry, drug development, and materials science. This document details the structural attributes, solubility, acidity (pKa), thermal behavior, and spectroscopic profile of 6-MNN. It provides both foundational scientific principles and detailed, field-proven experimental methodologies. The protocols herein are designed to be self-validating, ensuring researchers, scientists, and drug development professionals can achieve accurate and reproducible results.

Introduction: The Strategic Importance of 6-Mercaptonicotinonitrile

6-Mercaptonicotinonitrile is a versatile heterocyclic organic compound featuring a pyridine ring scaffold substituted with both a nitrile (-C≡N) and a thiol (-SH) group. This unique combination of functional groups makes it a valuable intermediate in the synthesis of a wide array of biologically active molecules and advanced materials. The interplay between the electron-withdrawing nitrile group and the nucleophilic thiol group governs its chemical reactivity and defines its utility. A precise and comprehensive understanding of its physicochemical properties is, therefore, a critical prerequisite for its rational use in drug design, process development, and materials innovation.

Molecular Structure and Physicochemical Identity

A foundational analysis of the molecular structure of 6-MNN is the first step in understanding its behavior.

-

Systematic Name: 6-Mercaptonicotinonitrile

-

Common Synonyms: 2-Mercapto-5-cyanopyridine

-

Molecular Formula: C₆H₄N₂S

-

Molecular Weight: 136.18 g/mol

The molecule's properties are a direct consequence of its three primary structural components: the aromatic pyridine ring, the strongly electron-withdrawing nitrile group, and the acidic and nucleophilic thiol group. This specific arrangement of functional groups dictates its solubility, acidity, and reactivity.

Caption: Molecular structure of 6-mercaptonicotinonitrile.

Solubility Profile

Solubility is a critical determinant of a compound's utility in both biological and chemical systems. The solubility of 6-MNN is governed by the balance between its polar functional groups and its aromatic core.

Qualitative Solubility Assessment: Based on its structure, 6-MNN is expected to be sparingly soluble in water and more soluble in polar organic solvents like dimethyl sulfoxide (DMSO) and alcohols.

Table 1: Key Physicochemical Properties of 6-Mercaptonicotinonitrile and Related Compounds

| Property | 6-Mercaptonicotinonitrile | 6-Mercaptopurine[1] | Nicotinonitrile[2] |

| Molecular Formula | C₆H₄N₂S | C₅H₄N₄S | C₆H₄N₂ |

| Molecular Weight | 136.18 g/mol | 152.18 g/mol | 104.11 g/mol |

| Melting Point | Not explicitly found, but related compounds have a wide range. | 313 °C (decomposes) | 50-51 °C |

| Boiling Point | Not explicitly found. | Decomposes | 205-208 °C |

| Aqueous Solubility | Sparingly soluble (predicted) | Almost insoluble in water | Soluble in water |

Experimental Protocol: Determining Aqueous and Organic Solubility via the Shake-Flask Method [3]

The shake-flask method is a robust and widely accepted technique for determining the equilibrium solubility of a compound.[3]

-

Preparation: Add an excess amount of 6-MNN to a known volume of the solvent (e.g., water, DMSO, ethanol) in a sealed vial. The presence of excess solid is crucial for ensuring saturation.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for 24-48 hours to allow the system to reach equilibrium.

-

Phase Separation: Centrifuge the vials to pellet the undissolved solid.

-

Sampling and Analysis: Carefully remove an aliquot of the clear supernatant, dilute it appropriately, and determine the concentration of 6-MNN using a validated analytical method such as HPLC-UV.

-

Calculation: The solubility is then calculated based on the measured concentration and the dilution factor.

Caption: Experimental workflow for solubility determination.

Acidity and pKa

The acid dissociation constant (pKa) is a fundamental parameter that describes the extent of ionization of a compound at a given pH. For 6-MNN, the thiol group is the primary acidic proton. The pKa can be measured by various methods, including potentiometric titration and spectrophotometry.[3]

Experimental Protocol: pKa Determination by Potentiometric Titration [3]

-

Sample Preparation: Dissolve a precisely weighed amount of 6-MNN in a suitable solvent, often a mixture of water and an organic co-solvent to ensure solubility.

-

Titration: Titrate the solution with a standardized solution of a strong base (e.g., NaOH) while monitoring the pH with a calibrated electrode.

-

Data Analysis: The pKa is determined from the resulting titration curve as the pH at which half of the compound has been neutralized (the half-equivalence point).

Thermal Properties

The thermal properties of a compound, such as its melting and boiling points, are critical for its purification, handling, and formulation.[4]

Melting Point: The melting point is the temperature at which a solid transitions to a liquid.[4] It can be accurately determined using a melting point apparatus or by differential scanning calorimetry (DSC). Boiling Point: The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure.[4] For high-boiling compounds, it is often determined under reduced pressure to prevent decomposition.

Spectroscopic Profile

Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of organic compounds.[5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information about the number and chemical environment of protons.

-

¹³C NMR: Provides information about the carbon skeleton of the molecule.

-

-

Infrared (IR) Spectroscopy: [6]

-

Identifies the presence of specific functional groups based on their characteristic vibrational frequencies. For 6-MNN, key absorbances would be expected for the S-H, C≡N, and aromatic C=C and C=N bonds.

-

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: [6]

-

Provides information about the electronic transitions within the molecule, particularly the conjugated π-system.

-

Public databases like PubChem often contain spectral information for a wide range of compounds.[7]

Stability

The chemical stability of a compound under various conditions (e.g., pH, temperature, light) is a crucial factor, especially in drug development.[8][9] Stability studies often involve storing the compound under controlled conditions and periodically analyzing for degradation products using techniques like HPLC.[8]

Conclusion

This technical guide has provided a detailed overview of the essential physicochemical properties of 6-mercaptonicotinonitrile. A thorough understanding of these properties is fundamental for its successful application in research and development. The experimental protocols outlined here provide a solid foundation for the accurate and reproducible characterization of this important heterocyclic compound.

References

- Vertex AI Search. (2026). Search results for "physicochemical properties of 6-mercaptonicotinonitrile".

- Vertex AI Search. (2026). Search results for "experimental protocols for determining physicochemical properties of organic compounds".

- Vertex AI Search. (2026). Search results for "6-mercaptonicotinonitrile solubility".

- Royal Society of Chemistry. (2023). Physicochemical Properties. In Books.

- Chemistry LibreTexts. (2025). LAB 1- ASSESSMENT OF PHYSICAL PROPERTIES OF ORGANIC COMPOUNDS.

- Vertex AI Search. (2026). Search results for "6-mercaptonicotinonitrile pKa".

- PubChem. (n.d.). 6-Mercaptopurine.

- Vertex AI Search. (2026). Search results for "6-mercaptonicotinonitrile melting point".

- Vertex AI Search. (2026).

- PubChem. (2017). Spectral Information in PubChem.

- Vertex AI Search. (2026). Search results for "synthesis and reactivity of 6-mercaptonicotinonitrile".

- Vertex AI Search. (2026). Search results for "stability of 6-mercaptonicotinonitrile".

- Organic Syntheses. (n.d.). Nicotinonitrile.

- University of Wisconsin. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis.

- University of Wisconsin. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry.

- PMC. (2008). Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'.

- PubMed. (2000). The Stability of 6-mercaptopurine Riboside in Neutral and Basic Medium.

Sources

- 1. 6-Mercaptopurine | C5H4N4S | CID 667490 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. books.rsc.org [books.rsc.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. lehigh.edu [lehigh.edu]

- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 7. Spectral Information - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test' - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The stability of 6-mercaptopurine riboside in neutral and basic medium - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 6-Sulfanylnicotinonitrile (CAS No. 27885-58-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Sulfanylnicotinonitrile, also known as 6-mercaptonicotinonitrile, is a versatile heterocyclic building block with significant potential in medicinal chemistry and drug discovery. Its unique trifunctional nature, featuring a pyridine ring, a nitrile group, and a reactive sulfanyl moiety, makes it an attractive scaffold for the synthesis of a diverse range of complex molecules. This guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed synthetic and purification protocols, an exploration of its chemical reactivity, and a discussion of its current and potential applications in the development of novel therapeutics. The content is designed to equip researchers with the fundamental knowledge and practical insights required to effectively utilize this compound in their research endeavors.

Introduction

The pyridine scaffold is a ubiquitous feature in a vast array of pharmaceuticals and biologically active compounds.[1] The introduction of a sulfanyl (thiol) group at the 6-position and a nitrile group at the 3-position of the pyridine ring endows this compound with a distinct reactivity profile, opening avenues for diverse chemical transformations. The sulfanyl group serves as a potent nucleophile, readily undergoing alkylation, arylation, and oxidation, while the nitrile group can be hydrolyzed, reduced, or participate in cycloaddition reactions. This multifunctionality allows for the construction of complex molecular architectures, including fused ring systems such as thienopyridines, which are known to possess a wide range of biological activities.[2] This guide will delve into the core aspects of this compound, providing a technical foundation for its application in synthetic and medicinal chemistry.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is paramount for its effective use in research and development. The following table summarizes the known and estimated properties of this compound.

| Property | Value | Source(s) |

| CAS Number | 27885-58-1 | [1] |

| Molecular Formula | C₆H₄N₂S | [1] |

| Molecular Weight | 136.17 g/mol | [1] |

| Appearance | Not explicitly reported, likely a solid | General knowledge |

| Melting Point | Not explicitly reported | - |

| Boiling Point | Not explicitly reported | - |

| Flash Point | 242 °C | [1] |

| Solubility | Not explicitly reported, likely soluble in polar organic solvents | General chemical principles |

| pKa | Not explicitly reported, the thiol group is expected to be acidic | General chemical principles |

| logP | Not explicitly reported | - |

Note: The lack of extensive publicly available experimental data for some properties necessitates estimation based on the compound's structure and comparison with related molecules.

Synthesis and Purification

Synthetic Protocol: Nucleophilic Substitution of 6-Chloronicotinonitrile

This protocol describes a plausible and commonly employed method for the synthesis of this compound.

Reaction Scheme:

Caption: Synthesis of this compound from 6-chloronicotinonitrile.

Materials:

-

6-Chloronicotinonitrile

-

Sodium hydrosulfide (NaSH) or Sodium sulfide (Na₂S)

-

Anhydrous N,N-Dimethylformamide (DMF) or other suitable polar aprotic solvent

-

Hydrochloric acid (HCl), 1 M

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

Step-by-Step Methodology:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve 6-chloronicotinonitrile (1.0 eq) in anhydrous DMF.

-

Addition of Nucleophile: Add sodium hydrosulfide (1.1 - 1.5 eq) portion-wise to the stirred solution. Note: Sodium hydrosulfide is hygroscopic and should be handled under an inert atmosphere.

-

Reaction: Heat the reaction mixture to 80-100 °C and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.

-

Acidification and Extraction: Acidify the aqueous mixture to a pH of approximately 5-6 with 1 M HCl. Extract the aqueous layer three times with ethyl acetate.

-

Washing and Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Causality Behind Experimental Choices:

-

Inert Atmosphere: The use of an inert atmosphere is crucial to prevent the oxidation of the sulfanyl group.

-

Polar Aprotic Solvent: DMF is chosen for its ability to dissolve both the starting material and the inorganic nucleophile, facilitating the reaction.

-

Excess Nucleophile: A slight excess of the sulfur nucleophile is used to ensure complete conversion of the starting material.

-

Acidification: Acidification of the reaction mixture protonates the thiolate intermediate, yielding the desired sulfanyl group.

-

Chromatographic Purification: Column chromatography is essential to remove any unreacted starting material, byproducts, and impurities.

Chemical Reactivity and Stability

The reactivity of this compound is dominated by the nucleophilic character of the sulfanyl group and the electrophilic nature of the nitrile group and the pyridine ring.

Reactions at the Sulfanyl Group

The sulfanyl group is a soft nucleophile and readily reacts with a variety of electrophiles.

-

Alkylation: The thiol can be easily S-alkylated using alkyl halides in the presence of a base (e.g., K₂CO₃, NaH) to form the corresponding thioethers. This is a common strategy to introduce diverse side chains and modulate the physicochemical properties of the molecule.

-

Oxidation: The sulfanyl group is susceptible to oxidation. Mild oxidizing agents can convert it to the disulfide, while stronger oxidizing agents can lead to the formation of sulfinic or sulfonic acids. Careful control of reaction conditions is necessary to achieve the desired oxidation state.

Caption: Reactivity of the sulfanyl group in this compound.

Reactions Involving the Nitrile Group and Pyridine Ring

-

Gewald Reaction: The presence of the nitrile group adjacent to a potential methylene group (in a tautomeric form) suggests the possibility of participating in Gewald-type reactions to construct fused thieno[2,3-b]pyridine systems.[3][4] This reaction typically involves the condensation of a carbonyl compound, an active methylene nitrile, and elemental sulfur in the presence of a base.

-

Synthesis of Thienopyridines: The sulfanyl and nitrile groups can be utilized in tandem to construct thieno[2,3-b]pyridine derivatives, which are important scaffolds in medicinal chemistry.[2]

Applications in Drug Discovery and Medicinal Chemistry

The 6-sulfanylpyridine scaffold is a privileged structure in medicinal chemistry, and its derivatives have been explored for a variety of therapeutic targets. While specific examples detailing the direct use of this compound are not abundant in the readily available literature, its potential as a key intermediate is significant.

Kinase Inhibitors

The pyridine and related heterocyclic scaffolds are common features in a large number of kinase inhibitors.[5] The ability to introduce diverse substituents at the 6-position via the sulfanyl group makes this compound an attractive starting material for the synthesis of novel kinase inhibitors. The nitrile group can also be a key pharmacophoric element or a handle for further derivatization.

Antiviral Agents

Thienopyrimidine derivatives, which can be synthesized from this compound, have shown promise as antiviral agents.[2] The structural diversity that can be achieved through modifications of the this compound scaffold allows for the exploration of structure-activity relationships in the development of new antiviral compounds.

Characterization

Comprehensive characterization is essential to confirm the identity and purity of this compound. The following techniques are recommended:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the three aromatic protons on the pyridine ring. The chemical shifts and coupling patterns will be characteristic of a 3,6-disubstituted pyridine. The thiol proton may be broad and its chemical shift can be concentration and solvent dependent.

-

¹³C NMR: The carbon NMR spectrum will show six distinct signals corresponding to the six carbon atoms in the molecule. The chemical shifts will be indicative of their electronic environment (e.g., carbons attached to nitrogen, sulfur, and the nitrile carbon).

-

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

-

Infrared (IR) Spectroscopy: The IR spectrum should show a characteristic absorption band for the nitrile group (C≡N stretch) typically in the region of 2220-2260 cm⁻¹. The S-H stretch may be weak and appear around 2550-2600 cm⁻¹.

Note: As of the time of writing, publicly available, validated NMR, and full MS and IR spectra for this compound are not readily found in the searched databases. The information provided is based on general spectroscopic principles for similar structures.

Safety and Handling

Based on the general properties of thiols and nitriles, appropriate safety precautions should be taken when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated fume hood to avoid inhalation of any potential vapors or dust. Avoid contact with skin and eyes.

-

Storage: Store in a cool, dry, and well-ventilated area, away from oxidizing agents. Given the potential for oxidation of the thiol group, storage under an inert atmosphere is recommended for long-term stability.

Conclusion

This compound is a valuable and versatile building block with significant potential for the synthesis of novel and complex heterocyclic compounds. Its unique combination of a pyridine ring, a reactive sulfanyl group, and a modifiable nitrile group provides a rich platform for chemical exploration. While there is a need for more comprehensive public data on its physicochemical properties and specific applications, the foundational knowledge of its synthesis and reactivity presented in this guide provides a strong starting point for researchers in medicinal chemistry and drug discovery to unlock the full potential of this intriguing molecule.

References

-

El-Sherbeny, M. A., et al. (Year). Synthesis of substituted thieno[2,3-d]pyrimidine-2,4-dithiones and their S-glycoside analogues as potential antiviral and antibacterial agents. Journal Information Not Fully Available.[2]

-

(Year). Synthesis of pyridine 3,5, dicarbonitriles with plausible mechanism. ResearchGate.[6]

-

(Year). Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. National Institutes of Health.[7]

-

(Year). Synthesis of a Novel Series of Amino Acid Prodrugs Based on Thienopyridine Scaffolds and Evaluation of Their Antiplatelet Activity. MDPI.[8]

-

Wikipedia. (n.d.). Gewald reaction. Retrieved from [Link][3]

-

(Year). 2-Amino-3,5-dicarbonitrile-6-sulfanylpyridines: synthesis and multiple biological activity – a review. ResearchGate.[9]

-

Organic Chemistry Portal. (n.d.). Gewald Reaction. Retrieved from [Link][4]

-

(Year). 2-Amino-3,5-dicarbonitrile-6-sulfanylpyridines: synthesis and multiple biological activity – a review. RSC Publishing.[10]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link][11]

-

(Year). Divergent synthesis of kinase inhibitor derivatives, leading to discovery of selective Gck inhibitors. PubMed.[5]

-

(Year). Skeletal diversity of biologically significant 2-amino-6-sulfanylpyridine-3,5-dicarbonitrile structures. ResearchGate.[12]

-

(Year). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. Journal of Organic Chemistry.[13]

-

(Year). A green chemistry approach to gewald reaction. Der Pharma Chemica.[14]

Sources

- 1. 2-Amino-3,5-dicarbonitrile-6-sulfanylpyridines: synthesis and multiple biological activity – a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of substituted thieno[2,3-d]pyrimidine-2,4-dithiones and their S-glycoside analogues as potential antiviral and antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Gewald reaction - Wikipedia [en.wikipedia.org]

- 4. Gewald Reaction [organic-chemistry.org]

- 5. Divergent synthesis of kinase inhibitor derivatives, leading to discovery of selective Gck inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of a Novel Series of Amino Acid Prodrugs Based on Thienopyridine Scaffolds and Evaluation of Their Antiplatelet Activity [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. 2-Amino-3,5-dicarbonitrile-6-sulfanylpyridines: synthesis and multiple biological activity – a review - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. organicchemistrydata.org [organicchemistrydata.org]

- 12. researchgate.net [researchgate.net]

- 13. Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. derpharmachemica.com [derpharmachemica.com]

A Technical Guide to the Spectroscopic Characterization of 6-Sulfanylnicotinonitrile

This guide provides a comprehensive overview of the expected spectroscopic data for 6-Sulfanylnicotinonitrile (CAS No: 27885-58-1), also known as 6-mercaptonicotinonitrile.[1] While readily available, complete experimental spectra for this specific compound are not prevalent in public databases, this document serves as an in-depth technical resource for researchers, scientists, and drug development professionals. It outlines the theoretical underpinnings, standard experimental protocols, and predicted spectral characteristics for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis of this compound. The insights provided herein are grounded in established principles of spectroscopic interpretation and are designed to guide researchers in both data acquisition and interpretation.

Molecular Structure and its Spectroscopic Implications

This compound possesses a distinct molecular architecture that dictates its interaction with various spectroscopic techniques. The molecule consists of a pyridine ring substituted with a nitrile (-C≡N) group at the 3-position and a sulfanyl (-SH) group at the 6-position. This unique combination of a heterocyclic aromatic ring, a nitrile, and a thiol group gives rise to a predictable and informative spectroscopic fingerprint.

Key Structural Features:

-

Aromatic Pyridine Ring: The presence of sp²-hybridized carbons and a nitrogen atom within the ring will generate characteristic signals in both NMR and IR spectra.

-

Nitrile Group (-C≡N): This functional group has a strong, sharp, and highly characteristic absorption in the IR spectrum.

-

Sulfanyl Group (-SH): The thiol group exhibits a weak but distinct absorption in the IR spectrum and a characteristic proton signal in ¹H NMR. The presence of this group also influences the fragmentation pattern in mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule.[2] For this compound, both ¹H and ¹³C NMR will provide critical information about the electronic environment of each unique proton and carbon atom.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to show signals corresponding to the aromatic protons on the pyridine ring and the proton of the sulfanyl group. The chemical shifts are influenced by the electron-withdrawing nature of the nitrile group and the electron-donating and anisotropic effects of the sulfur atom and the pyridine nitrogen.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |

| H2 | 8.5 - 8.7 | Doublet of doublets (dd) | ~2.5, ~0.8 | Downfield due to proximity to the ring nitrogen and nitrile group. |

| H4 | 7.8 - 8.0 | Doublet of doublets (dd) | ~8.5, ~2.5 | Influenced by both adjacent protons. |

| H5 | 7.3 - 7.5 | Doublet of doublets (dd) | ~8.5, ~0.8 | Coupled to H4 and shows long-range coupling to H2. |

| SH | 3.5 - 4.5 | Singlet (broad) | N/A | The chemical shift can be variable and concentration-dependent. The peak may be broad due to exchange. |

Note: Predicted values are based on typical chemical shifts for substituted pyridines and thiols. Actual values may vary depending on the solvent and experimental conditions.[3][4]

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule. Due to the substitution pattern, all six carbon atoms of this compound are expected to be chemically non-equivalent.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |

| C2 | 150 - 155 | Most deshielded aromatic carbon, adjacent to nitrogen. |

| C3 | 110 - 115 | Shielded by the nitrile group's anisotropic effect. |

| C4 | 140 - 145 | Aromatic CH carbon. |

| C5 | 125 - 130 | Aromatic CH carbon. |

| C6 | 160 - 165 | Carbon bearing the sulfanyl group, significantly deshielded. |

| CN | 115 - 120 | Characteristic chemical shift for a nitrile carbon. |

Note: Predicted values are based on established ranges for similar functional groups and heterocyclic systems.[5]

Experimental Protocol: NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can influence chemical shifts.[6][7]

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 300 MHz or higher) for better signal dispersion.[7]

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters: spectral width of 10-15 ppm, 16-32 scans, relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: spectral width of 200-220 ppm, a larger number of scans (e.g., 1024 or more) may be necessary due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.[8] The IR spectrum of this compound will be dominated by absorptions from the C≡N, S-H, and aromatic C-H and C=C/C=N bonds.

Table 3: Predicted IR Absorption Frequencies for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Vibration Mode |

| Aromatic C-H | 3000 - 3100 | Medium to Weak | Stretching |

| S-H | 2550 - 2600 | Weak | Stretching |

| C≡N (Nitrile) | 2220 - 2240 | Strong, Sharp | Stretching |

| Aromatic C=C and C=N | 1400 - 1600 | Medium to Strong | Ring Stretching |

| C-H Bending | 700 - 900 | Medium to Strong | Out-of-plane Bending |

Note: These are characteristic ranges and the exact peak positions can be influenced by the overall molecular structure.[9][10]

Experimental Protocol: FTIR Data Acquisition

Fourier Transform Infrared (FTIR) spectroscopy is the most common method for obtaining an IR spectrum.

Step-by-Step Methodology:

-

Sample Preparation:

-

Solid Sample (KBr Pellet): Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr) powder (100-200 mg). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This method requires minimal sample preparation.

-

-

Background Spectrum: Acquire a background spectrum of the empty sample compartment (or the clean ATR crystal) to subtract atmospheric and instrumental interferences.

-

Sample Spectrum: Place the prepared sample in the spectrometer and acquire the IR spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Analysis: The resulting spectrum (transmittance or absorbance vs. wavenumber) is then analyzed to identify the characteristic absorption bands.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural information based on its fragmentation pattern.[11]

Predicted Mass Spectrum

For this compound (C₆H₄N₂S), the expected monoisotopic mass is approximately 136.01 g/mol .

-

Molecular Ion Peak (M⁺): A prominent peak at m/z = 136 is expected, corresponding to the intact molecule with a single positive charge. The presence of sulfur will also give rise to an M+2 peak (at m/z = 138) with an intensity of about 4.4% relative to the M⁺ peak, which is characteristic of the natural isotopic abundance of ³⁴S.

-

Key Fragmentation Pathways: The fragmentation of the molecular ion is likely to involve the loss of small, stable neutral molecules or radicals. Possible fragmentation patterns include:

-

Loss of HCN (m/z = 27) from the nitrile group.

-

Loss of the sulfanyl radical (•SH, m/z = 33).

-

Cleavage of the pyridine ring.

-

Experimental Protocol: MS Data Acquisition

A variety of ionization techniques can be used for mass spectrometry. Electron Ionization (EI) is a common technique for volatile, thermally stable small molecules. Electrospray Ionization (ESI) is a softer ionization method often used in conjunction with liquid chromatography.[12]

Step-by-Step Methodology (using LC-MS with ESI):

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., acetonitrile/water mixture).

-

Chromatographic Separation (Optional but Recommended): Inject the sample into a liquid chromatograph (LC) to separate it from any impurities. A C18 column is commonly used for reversed-phase chromatography.

-

Ionization: The eluent from the LC is introduced into the ESI source of the mass spectrometer. A high voltage is applied to create a fine spray of charged droplets.

-

Mass Analysis: The ions are transferred into the mass analyzer (e.g., quadrupole, time-of-flight) where they are separated based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and a mass spectrum is generated.

Visualizing the Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a novel compound like this compound.

Caption: A generalized workflow for the spectroscopic characterization of this compound.

Conclusion

The spectroscopic characterization of this compound through NMR, IR, and MS provides a detailed and complementary picture of its molecular structure. While experimental data may not be widely published, the predicted spectra, based on fundamental principles, offer a robust framework for researchers. The ¹H and ¹³C NMR spectra will define the carbon-hydrogen framework, the IR spectrum will confirm the presence of key functional groups (nitrile and sulfanyl), and the mass spectrum will verify the molecular weight and provide insights into its fragmentation. By following the outlined experimental protocols, researchers can confidently acquire and interpret the spectroscopic data for this and similar molecules, ensuring the integrity and accuracy of their scientific investigations.

References

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved January 12, 2026, from [Link]

-

Human Metabolome Database. (n.d.). Mass Spectrum (Electron Ionization) (HMDB0035851). Retrieved January 12, 2026, from [Link]

-

Khan Academy. (n.d.). IR spectra practice. Retrieved January 12, 2026, from [Link]

-

Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved January 12, 2026, from [Link]

-

NIST WebBook. (n.d.). Sulfameter. Retrieved January 12, 2026, from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved January 12, 2026, from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved January 12, 2026, from [Link]

-

PubChem. (n.d.). 6-Mercaptonicotinic acid. Retrieved January 12, 2026, from [Link]

-

PubMed. (2010, April 1). Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS). Retrieved January 12, 2026, from [Link]

-

ResearchGate. (n.d.). Sn NMR Data for Organotin(IV) Carboxylates. Retrieved January 12, 2026, from [Link]

-

Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved January 12, 2026, from [Link]

-

University of Colorado Boulder. (n.d.). INFRARED SPECTROSCOPY (IR). Retrieved January 12, 2026, from [Link]

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. organicchemistrydata.org [organicchemistrydata.org]

- 3. organicchemistrydata.org [organicchemistrydata.org]

- 4. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. epfl.ch [epfl.ch]

- 7. NMR Chemical Shifts of Impurities [sigmaaldrich.com]

- 8. uanlch.vscht.cz [uanlch.vscht.cz]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 11. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 12. Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Solubility of 6-Sulfanylnicotinonitrile in Organic Solvents

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. 6-Sulfanylnicotinonitrile, a heterocyclic compound featuring a pyridine ring, a nitrile group, and a sulfanyl (thiol) moiety, presents a unique physicochemical profile that necessitates a thorough understanding of its solubility characteristics. This guide provides a comprehensive framework for assessing the solubility of this compound in organic solvents. In the absence of extensive public data, this document emphasizes theoretical principles, predictive frameworks, and detailed experimental protocols to empower researchers in their drug development endeavors. We delve into the molecular characteristics of this compound, explore the theoretical underpinnings of solubility, and provide robust, step-by-step methodologies for both kinetic and thermodynamic solubility determination.

Introduction: The Significance of Solubility in Drug Development

The journey of a drug candidate from discovery to clinical application is fraught with challenges, with poor aqueous and organic solvent solubility being a primary contributor to late-stage attrition. For a compound like this compound, understanding its solubility is paramount for a multitude of reasons:

-

Preformulation and Formulation: The choice of excipients and the development of a stable, effective dosage form are directly influenced by the API's solubility.

-

Process Chemistry: During synthesis and purification, solvent selection is critical for achieving high yields and purity. Crystallization, a key purification step, is entirely dependent on solubility behavior.

-

In Vitro and In Vivo Studies: The ability to prepare stock solutions in appropriate solvents is fundamental for biological assays. Furthermore, solubility in biorelevant media can provide early insights into potential absorption and bioavailability.

This guide is structured to provide both a theoretical foundation and practical, actionable protocols for the comprehensive evaluation of this compound's solubility.

Molecular Structure and Physicochemical Properties of this compound

The solubility of a compound is intrinsically linked to its molecular structure. This compound (C₆H₄N₂S) is a multifaceted molecule with several key functional groups that govern its interactions with various solvents.

| Property | Value | Source |

| Molecular Formula | C₆H₄N₂S | |

| Molecular Weight | 136.17 g/mol | |

| CAS Number | 27885-58-1 | |

| Alternate Names | 6-mercaptonicotinonitrile, 6-sulfanylpyridine-3-carbonitrile |

The key structural features influencing solubility are:

-

Pyridine Ring: A heterocyclic aromatic ring containing a nitrogen atom. The lone pair of electrons on the nitrogen can act as a hydrogen bond acceptor, and the aromatic system can participate in π-π stacking interactions. Pyridine itself is miscible with a wide range of polar and nonpolar solvents, including water, ethanol, ether, and benzene.[1][2][3]

-

Nitrile Group (-C≡N): A strongly polar functional group that can act as a hydrogen bond acceptor. The nitrile group significantly influences the molecule's dipole moment. Benzonitrile, a structural analog, is slightly soluble in water but shows good solubility in organic solvents.[4][5][6][7]

-

Sulfanyl (Thiol) Group (-SH): This group can act as both a weak hydrogen bond donor and acceptor. It is less polar than a hydroxyl group. Thiophenol, a simple analog, is insoluble in water but soluble in alcohol and ether.[8][9][10][11]

The presence of both hydrogen bond donors and acceptors, coupled with an aromatic system, suggests that this compound will exhibit complex solubility behavior, with the potential for solubility in a range of solvents depending on the interplay of these functional groups.

Theoretical Framework for Solubility Prediction

While empirical determination is the gold standard, theoretical models can provide valuable guidance for solvent selection. The age-old principle of "like dissolves like" serves as a foundational concept, suggesting that substances with similar intermolecular forces are more likely to be soluble in one another.[12][13]

Hansen Solubility Parameters (HSP)

A more quantitative approach is the use of Hansen Solubility Parameters (HSP), which dissect the total cohesive energy of a substance into three components:

-

δD (Dispersion): Energy from van der Waals forces.

-

δP (Polar): Energy from dipolar intermolecular forces.

-

δH (Hydrogen Bonding): Energy from hydrogen bonds.

The principle of HSP is that substances with similar δD, δP, and δH values are likely to be miscible.[14][15][16][17] For a given solute, a "solubility sphere" can be defined in this three-dimensional space. Solvents whose HSP coordinates fall within this sphere are predicted to be good solvents.

Caption: Hansen Solubility Parameter (HSP) conceptual diagram.

Qualitative Solubility Prediction for this compound

Based on its functional groups, we can make some qualitative predictions:

-

Polar Protic Solvents (e.g., ethanol, methanol, isopropanol): These solvents can act as both hydrogen bond donors and acceptors. Given that this compound has hydrogen bond accepting (nitrile, pyridine nitrogen) and donating (sulfanyl) capabilities, moderate to good solubility is expected in these solvents.

-

Polar Aprotic Solvents (e.g., acetone, acetonitrile, DMSO, DMF): These solvents are polar and can act as hydrogen bond acceptors. They should effectively solvate the polar regions of the molecule. High solubility is anticipated, particularly in solvents like DMSO and DMF which are known for their broad solvating power.

-

Nonpolar Solvents (e.g., hexane, toluene): Due to the significant polarity imparted by the nitrile and pyridine functionalities, low solubility is expected in nonpolar solvents. However, the aromatic nature of the pyridine ring might afford some limited solubility in aromatic solvents like toluene through π-π interactions.

Experimental Determination of Solubility

A systematic experimental approach is crucial for accurately quantifying the solubility of this compound. It is important to distinguish between two key types of solubility measurements: kinetic and thermodynamic.

Kinetic vs. Thermodynamic Solubility

-

Kinetic Solubility: This is a high-throughput screening method often used in early drug discovery. It measures the concentration of a compound that remains in solution after being rapidly precipitated from a stock solution (typically in DMSO).[18][19][20] It is a measure of how quickly a compound dissolves and is influenced by the solid-state form.

-

Thermodynamic Solubility: This is the equilibrium concentration of a compound in a saturated solution at a specific temperature and pressure.[18][21][22] It is a true measure of solubility and is critical for late-stage development and formulation.

Caption: Workflow for kinetic and thermodynamic solubility assays.

Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol is a self-validating system designed to ensure that true equilibrium is reached.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a constant temperature.

Materials:

-

This compound (solid)

-

Selected organic solvents (e.g., ethanol, acetonitrile, toluene)

-

Scintillation vials or sealed flasks

-

Thermostatically controlled shaker or incubator

-

Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)

-

Analytical balance

-

HPLC-UV or UV-Vis spectrophotometer

Procedure:

-

Preparation: Add an excess amount of solid this compound to a series of vials. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.

-

Causality: Using an excess of solid is crucial to guarantee that the solution becomes saturated, which is the definition of equilibrium solubility.

-

-

Solvent Addition: Add a known volume of the selected organic solvent to each vial.

-

Equilibration: Seal the vials and place them in a shaker at a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined time. To ensure equilibrium is reached, it is recommended to take measurements at multiple time points (e.g., 24, 48, and 72 hours).

-

Self-Validation: Equilibrium is confirmed when the measured concentration does not change between two consecutive time points (e.g., the concentration at 48 hours is the same as at 72 hours).[21]

-

-

Sample Preparation: Allow the vials to stand undisturbed at the experimental temperature for a short period to let the solid settle.

-

Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a solvent-compatible syringe filter into a clean vial.

-

Causality: Filtration is essential to remove any undissolved microparticles that could lead to an overestimation of the solubility.

-

-

Quantification:

-

Prepare a calibration curve of this compound in the same solvent using a series of known concentrations.

-

Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration into the linear range of the calibration curve.

-

Analyze the diluted sample using HPLC-UV or UV-Vis spectrophotometry to determine its concentration.

-

-

Calculation: Calculate the original concentration of the saturated solution, taking into account the dilution factor. This value represents the thermodynamic solubility.

Data Presentation

The experimentally determined solubility data should be compiled into a clear and concise table.

| Solvent | Solvent Type | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Ethanol | Polar Protic | 25 | Experimental Value | Calculated Value |

| Acetonitrile | Polar Aprotic | 25 | Experimental Value | Calculated Value |

| Toluene | Nonpolar | 25 | Experimental Value | Calculated Value |

| Other Solvents | ... | ... | ... | ... |

Conclusion

While specific, pre-existing quantitative solubility data for this compound is not widely available, a comprehensive understanding of its potential solubility can be achieved through a combination of theoretical prediction and rigorous experimental determination. The presence of a pyridine ring, a nitrile group, and a sulfanyl group suggests a complex solubility profile with likely favorable interactions in polar aprotic and polar protic solvents. The detailed shake-flask protocol provided in this guide offers a robust and self-validating method for researchers to accurately determine the thermodynamic solubility of this compound in various organic solvents. This information is critical for advancing the development of this compound as a potential therapeutic agent.

References

-

Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press. [Link]

-

Solubility of Things. (n.d.). Pyridine. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Pyridine. In PubChem. Retrieved from [Link]

-

Chemeurope.com. (n.d.). Pyridine. Retrieved from [Link]

-

Solubility of Things. (n.d.). Benzonitrile. Retrieved from [Link]

-

Ataman Kimya. (n.d.). Benzonitrile. Retrieved from [Link]

-

Sciencemadness Wiki. (2020, February 2). Benzonitrile. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Thiophenol. In PubChem. Retrieved from [Link]

-

LookChem. (n.d.). Thiophenol. Retrieved from [Link]

-

Chemicalland21. (n.d.). Thiophenol. Retrieved from [Link]

-

Al-Obaidi, H., & Williams, A. C. (2014). In vitro solubility assays in drug discovery. Future Medicinal Chemistry, 6(18), 2003–2018. [Link]

-

Brittain, H. G. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. [Link]

-

LibreTexts Chemistry. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

-

Schoff, C. K. (2012). Hansen Solubility Parameters (HSP): 1—Introduction. CoatingsTech, 9(1), 12-14. [Link]

Sources

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. Pyridine - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Pyridine [chemeurope.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. atamankimya.com [atamankimya.com]

- 6. Benzonitrile - Sciencemadness Wiki [sciencemadness.org]

- 7. benzonitrile [chemister.ru]

- 8. Thiophenol | C6H5SH | CID 7969 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 硫酚 ≥99% | Sigma-Aldrich [sigmaaldrich.com]

- 10. manavchem.com [manavchem.com]

- 11. thiophenol [chemister.ru]

- 12. pubs.acs.org [pubs.acs.org]

- 13. chem.ws [chem.ws]

- 14. taylorandfrancis.com [taylorandfrancis.com]

- 15. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 16. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 17. paint.org [paint.org]

- 18. enamine.net [enamine.net]

- 19. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 20. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 22. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

A Comprehensive Guide to the Crystal Structure Analysis of 6-Sulfanylnicotinonitrile: From Synthesis to In Silico Corroboration

This technical guide provides a comprehensive, in-depth exploration of the methodologies required for the complete crystal structure analysis of 6-sulfanylnicotinonitrile. Addressed to researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple recitation of protocols. Instead, it offers a strategic and logical framework for obtaining, analyzing, and understanding the three-dimensional architecture of this molecule, a critical step in modern drug discovery and materials science. The pyridine core, substituted with both a sulfanyl and a nitrile group, presents unique opportunities for intermolecular interactions that dictate its solid-state properties and, by extension, its behavior in various applications.

Foundational Strategy: The Path to a High-Resolution Crystal Structure

The determination of a novel crystal structure is a multi-faceted process that begins with the synthesis of high-purity material and culminates in the deposition of a refined crystallographic information file. Our approach is rooted in a self-validating system where experimental rigor and computational validation are intertwined.

Figure 1: Overall workflow for the crystal structure analysis of this compound.

Synthesis and Purification: The Prerequisite for Quality Crystals

The journey to a high-quality crystal structure begins with the synthesis of analytically pure this compound. The presence of impurities can significantly hinder or even prevent the formation of single crystals suitable for diffraction experiments. While various synthetic routes to substituted nicotinonitriles exist, a common approach involves nucleophilic substitution or multi-component reactions.[1][2][3]

Proposed Synthetic Approach: A plausible route to this compound could involve the reaction of 6-chloronicotinonitrile with a sulfur nucleophile like sodium hydrosulfide.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve 6-chloronicotinonitrile (1 eq.) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF).

-

Reagent Addition: Add sodium hydrosulfide (NaSH, 1.1 eq.) portion-wise at room temperature under a nitrogen atmosphere.

-

Reaction Monitoring: Heat the reaction mixture to 60-80 °C and monitor its progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Workup: Cool the reaction to room temperature and pour it into ice-cold water. Acidify the mixture with a dilute acid (e.g., 1 M HCl) to precipitate the product.

-

Isolation and Purification: Collect the crude product by vacuum filtration, wash with cold water, and dry under vacuum. Further purification is critical and can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Trustworthiness Check: The purity of the synthesized this compound must be rigorously confirmed by techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis before proceeding to crystal growth.

The Art and Science of Crystal Growth

Growing single crystals of sufficient size and quality for X-ray diffraction is often the most challenging step. It is a process that requires patience and a systematic exploration of various conditions.[4][5][6][7][8] The goal is to allow the molecules to slowly arrange themselves into a highly ordered crystalline lattice.

Key Crystal Growth Techniques:

| Technique | Description | Suitability for this compound |

| Slow Evaporation | A nearly saturated solution of the compound is allowed to stand undisturbed, and the solvent slowly evaporates, leading to supersaturation and crystal formation.[5][7] | A good starting point due to its simplicity. Solvents to consider include ethanol, acetonitrile, or ethyl acetate. |

| Vapor Diffusion | A solution of the compound is placed in a small, open vial, which is then placed in a larger sealed container with a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the solution, reducing the solubility of the compound and promoting crystallization.[5] | Highly effective for small quantities of material. A system like a solution in DMF with diethyl ether as the anti-solvent could be explored. |

| Slow Cooling | A saturated solution is prepared at an elevated temperature and then allowed to cool slowly to room temperature or below.[6][7] The decrease in temperature reduces solubility, leading to crystal growth. | This method is suitable if the compound shows a significant temperature-dependent solubility. |

Experimental Protocol: Crystal Growth by Slow Evaporation

-

Solvent Screening: Test the solubility of the purified this compound in a range of solvents to find one in which it is moderately soluble.

-

Solution Preparation: Prepare a nearly saturated solution by dissolving the compound in the chosen solvent, gently warming if necessary.

-

Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean, small vial to remove any dust or particulate matter that could act as unwanted nucleation sites.

-

Incubation: Cover the vial with a cap that has a small pinhole or with paraffin film pierced with a needle to allow for slow evaporation.

-

Observation: Place the vial in a vibration-free location and monitor for crystal growth over several days to weeks.

Single-Crystal X-ray Diffraction (SC-XRD): Unveiling the Molecular Architecture

Once a suitable single crystal is obtained, SC-XRD is the definitive technique for determining its three-dimensional structure.[9][10][11] This method relies on the diffraction of X-rays by the ordered arrangement of atoms in the crystal.

Figure 2: The process of single-crystal X-ray diffraction analysis.

Experimental Protocol: SC-XRD Data Collection and Structure Refinement

-

Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is carefully mounted on a goniometer head.[11]

-

Data Collection: The mounted crystal is placed in a diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.[9][10][12]

-

Unit Cell Determination: The positions of the diffracted spots are used to determine the dimensions and symmetry of the unit cell.

-

Data Integration: The intensities of all the unique reflections are measured and corrected for various experimental factors.

-

Structure Solution: The "phase problem" is solved using computational methods, such as direct methods or Patterson methods, to generate an initial electron density map.[13]

-

Structure Refinement: The initial atomic model is refined against the experimental data using least-squares methods.[13] In this iterative process, atomic positions, and thermal parameters are adjusted to minimize the difference between the observed and calculated structure factors.

-

Validation: The final refined structure is validated using various crystallographic metrics (e.g., R-factors, goodness-of-fit) and checked for chemical and geometric reasonability. The final data is typically presented in a Crystallographic Information File (CIF).

Powder X-ray Diffraction (PXRD): Characterizing the Bulk Material

While SC-XRD provides the detailed structure of a single crystal, PXRD is essential for characterizing the bulk, polycrystalline powder.[14][15][16][17] It is used to confirm that the bulk material corresponds to the single crystal structure determined and to identify the presence of different crystalline phases (polymorphism).

Experimental Protocol: PXRD Analysis

-

Sample Preparation: A small amount of the finely ground, purified this compound powder is packed into a sample holder.

-

Data Collection: The sample is irradiated with a monochromatic X-ray beam, and the intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).

-

Data Analysis: The resulting diffractogram, a plot of intensity versus 2θ, serves as a "fingerprint" of the crystalline phase. This experimental pattern can be compared to a pattern simulated from the SC-XRD data to confirm phase purity.

Computational Corroboration: Density Functional Theory (DFT)

In modern structural analysis, computational methods are an indispensable tool for validating and understanding experimental results. Density Functional Theory (DFT) calculations can be used to predict the geometry of the this compound molecule and to simulate its crystal packing.[18][19][20][21][22]

Methodology: DFT Calculations

-

Monomer Optimization: The geometry of a single molecule of this compound is optimized in the gas phase to find its lowest energy conformation.

-

Crystal Structure Prediction (CSP): Advanced CSP algorithms can be used to generate a landscape of possible crystal packing arrangements and rank them by their predicted lattice energies.[19][21]

-

Comparison with Experimental Data: The theoretically predicted lowest energy crystal structure can be compared with the experimentally determined structure from SC-XRD. A close match provides strong corroboration for the experimental result. DFT can also be used to simulate the PXRD pattern, which can then be compared to the experimental data.[22]

Table of Expected Crystallographic Data for this compound (Hypothetical)

| Parameter | Expected Value/Information |

| Chemical Formula | C₆H₄N₂S |

| Formula Weight | 136.18 g/mol |

| Crystal System | To be determined (e.g., Monoclinic, Orthorhombic) |

| Space Group | To be determined (e.g., P2₁/c, Pna2₁) |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) - To be determined |

| Volume | To be determined (ų) |

| Z | Number of molecules per unit cell (To be determined) |

| Density (calculated) | To be determined (g/cm³) |

| R-factors (R1, wR2) | < 0.05 for a well-refined structure |

| Goodness-of-fit (S) | ~1.0 for a good refinement |

Data Visualization and Interpretation

The final crystal structure is best understood through visualization. Software such as Mercury, developed by the Cambridge Crystallographic Data Centre (CCDC), is invaluable for this purpose.[23][24][25][26][27] It allows for the exploration of the three-dimensional arrangement of molecules, the identification of intermolecular interactions (such as hydrogen bonds and π-π stacking), and the generation of publication-quality images. A search of the Cambridge Structural Database (CSD) should be performed to see if the determined structure is novel and to compare its packing motifs with related compounds.[28][29][30][31]

Conclusion

The crystal structure analysis of this compound is a rigorous process that integrates synthesis, crystal growth, advanced analytical techniques, and computational modeling. By following the detailed methodologies outlined in this guide, researchers can confidently determine and validate the three-dimensional architecture of this and other novel small molecules. This foundational knowledge is paramount for understanding the structure-property relationships that govern the performance of these compounds in drug development and materials science applications.

References

-

Free Crystal Structure Visualization Software - CCDC . Cambridge Crystallographic Data Centre. [Link]

-

How To: Grow X-Ray Quality Crystals . University of Rochester, Department of Chemistry. [Link]

-

Cambridge Structural Database (CSD) . Physical Sciences Data-science Service. [Link]

-

Cambridge Structural Database - Wikipedia . Wikipedia. [Link]

-

Cambridge Structural Database . UMass Dartmouth Library. [Link]

-

Mercury (crystallography) - Wikipedia . Wikipedia. [Link]

-

Cambridge Structural Database . MIT Information Systems & Technology. [Link]

-

Mercury - CCDC . Cambridge Crystallographic Data Centre. [Link]

-

Crystal Structure Determination & Refinement . StudySmarter. [Link]

-

Cambridge Structural Database - Re3data.org . [Link]

-

Staples, R. J. (2024). Getting crystals your crystallographer will treasure: a beginner's guide . Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 1), 1–9. [Link]

-

Growing and Mounting Crystals Your Instrument Will Treasure . Michigan State University, Department of Chemistry and Biochemistry. [Link]

-

Harris, K. D. M. (2014). Structure determination of organic materials from powder X-ray diffraction data: Opportunities for multi-technique synergy . Crystallography Reviews, 20(4), 259-291. [Link]

-

Growing Quality Crystals . MIT Department of Chemistry. [Link]

-

How to Grow Single Crystals | Organic Chemistry . YouTube. [Link]

-

How to: Unlock crystal structure secrets with Mercury . YouTube. [Link]

-

How to Visualize and Analyse Surfaces Using Mercury . Cambridge Crystallographic Data Centre. [Link]

-

Single-crystal X-ray Diffraction . SERC, Carleton College. [Link]

-

Qin, C., et al. (2023). Enhancing crystal structure prediction by combining computational and experimental data via graph networks . arXiv preprint arXiv:2308.01886. [Link]

-

Harris, K. D. M. (2025). Structure Determination of Organic Materials from Powder X-ray Diffraction Data: Opportunities for Multi-technique Synergy . In Applications of Solid-State NMR in Materials Science. Springer. [Link]

-

Crystal structure prediction - Wikipedia . Wikipedia. [Link]

-

Structure Solution and Refinement with Olex2: A guide for Chem 435 Students . IMSERC. [Link]

-

Structure Determination of Organic Materials from Powder X-ray Diffraction Data: Opportunities for Multi-technique Synergy . Scilit. [Link]

-

DFT energy calculation for sc, fcc, and hcp Pt crystals to predict the optimal crystal structure and lattice parameter . Penn State University. [Link]

-

Atahan-Evrenk, S., & Aspuru-Guzik, A. (Eds.). (2014). Prediction and Calculation of Crystal Structures: Methods and Applications . Springer. [Link]

-

Rowlett, R. S. Protein XRD Protocols - X-ray Diffraction Data Collection . [Link]

-

Kumagai, S., et al. (2024). Powder x-ray diffraction analysis with machine learning for organic-semiconductor crystal-structure determination . Applied Physics Letters, 125(1). [Link]

-

Wlodawer, A., Minor, W., Dauter, Z., & Jaskolski, M. (2008). Data Collection for Crystallographic Structure Determination . Methods in Molecular Biology, 426, 1–21. [Link]

-

Structure solution and refinement: introductory strategies . [Link]

-

Duarte, H. A., et al. (2017). DFT calculations for structural prediction and applications of intercalated lamellar compounds . Dalton Transactions, 46(31), 10239–10255. [Link]

-

Pijeira, F. A. D., et al. (2024). Powder X-ray diffraction as a powerful tool to exploit in organic electronics: shedding light on the first N,N-dialkylated diindolocarbazole derivative . Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 80(Pt 4), 304–311. [Link]

-

Zhu, J. (2017). Single Crystal XRD: Data Acquisition and Structure Solving . University of Saskatchewan. [Link]

-

X-ray Data Collection Course . Macromolecular Crystallography Core Facility. [Link]

-

Brunger, A. T. (1997). Refinement of X-ray Crystal Structures . In International Tables for Crystallography (Vol. F, pp. 233-242). [Link]

-

Sheldrick, G. M. (2008). A short history of SHELX . Acta Crystallographica Section A: Foundations of Crystallography, 64(Pt 1), 112–122. [Link]

-

2-Amino-3,5-dicarbonitrile-6-sulfanylpyridines: synthesis and multiple biological activity – a review . RSC Publishing. [Link]

-

Comins, D. L., & Fulp, A. B. (2006). Six-step synthesis of (S)-brevicolline from (S)-nicotine . Organic Letters, 8(16), 3549–3552. [Link]

-

Scheme 1. Synthesis of 2-amino-4,6-diarylnicotinonitrile in the... . ResearchGate. [Link]

Sources

- 1. 2-Amino-3,5-dicarbonitrile-6-sulfanylpyridines: synthesis and multiple biological activity – a review - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. Six-step synthesis of (S)-brevicolline from (S)-nicotine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. How To [chem.rochester.edu]

- 5. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemistry.muohio.edu [chemistry.muohio.edu]

- 7. Growing Quality Crystals – MIT Department of Chemistry [chemistry.mit.edu]

- 8. youtube.com [youtube.com]

- 9. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 10. Data Collection for Crystallographic Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 11. sssc.usask.ca [sssc.usask.ca]

- 12. Protein XRD Protocols - X-ray Diffraction Data Collection [sites.google.com]

- 13. fiveable.me [fiveable.me]

- 14. PPXRD - Abstract Submission Form [icdd.com]

- 15. researchgate.net [researchgate.net]

- 16. pubs.aip.org [pubs.aip.org]

- 17. Powder X-ray diffraction as a powerful tool to exploit in organic electronics: shedding light on the first N,N′,N′′-trialkyldiindolocarbazole - PMC [pmc.ncbi.nlm.nih.gov]

- 18. arxiv.org [arxiv.org]

- 19. Crystal structure prediction - Wikipedia [en.wikipedia.org]

- 20. DFT energy calculation for sc, fcc, and hcp Pt crystals to predict the optimal crystal structure and lattice parameter | Density Functional Theory and Practice Course [sites.psu.edu]

- 21. [PDF] Prediction and Calculation of Crystal Structures: Methods and Applications | Semantic Scholar [semanticscholar.org]

- 22. DFT calculations for structural prediction and applications of intercalated lamellar compounds - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 23. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 24. Mercury (crystallography) - Wikipedia [en.wikipedia.org]

- 25. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 26. youtube.com [youtube.com]

- 27. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 28. Cambridge Structural Database - Wikipedia [en.wikipedia.org]

- 29. Cambridge Structural Database - UMass Dartmouth | Claire T. Carney Library [lib.umassd.edu]

- 30. Cambridge Structural Database | Information Systems & Technology [ist.mit.edu]

- 31. Cambridge Structural Database | re3data.org [re3data.org]

A Technical Guide to the Thermal Stability of 6-Sulfanylnicotinonitrile

Abstract

This technical guide provides a comprehensive framework for evaluating the thermal stability of 6-Sulfanylnicotinonitrile (CAS No. 27885-58-1), a heterocyclic compound of interest in pharmaceutical research and development. In the absence of extensive public data on this specific molecule, this document establishes a robust, first-principles approach to characterization. We detail the requisite analytical methodologies, including Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), and outline a comprehensive forced degradation study protocol compliant with ICH guidelines. Furthermore, we explore the molecule's inherent structural liabilities, propose potential thermal degradation pathways, and describe the analytical workflows necessary for the identification and characterization of degradants. This guide is intended for researchers, chemists, and drug development professionals seeking to establish a thorough understanding and control over the stability profile of this compound and structurally related active pharmaceutical ingredients (APIs).

Introduction to this compound and its Stability Imperative

This compound, also known as 6-mercaptonicotinonitrile, is a pyridine derivative featuring two reactive functional groups: a sulfanyl (thiol) group and a nitrile group.[1][2] Its chemical structure makes it a versatile scaffold in medicinal chemistry.[3] The stability of any API is a critical quality attribute that directly impacts its safety, efficacy, and shelf-life. Thermal instability can lead to loss of potency, the formation of potentially toxic degradation products, and changes in physical properties such as solubility and bioavailability.

For drug development professionals, a comprehensive understanding of a molecule's response to thermal stress is not merely an academic exercise; it is a regulatory necessity and a cornerstone of robust formulation development.[4] This guide provides the strategic and tactical framework for undertaking such an investigation for this compound.

Physicochemical Profile and Inherent Structural Liabilities

The thermal behavior of this compound is intrinsically linked to its chemical structure. An analysis of its functional groups allows for a predictive assessment of its potential vulnerabilities.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Alternate Names | 6-Mercaptonicotinonitrile, 6-Thioxo-1,6-dihydropyridine-3-carbonitrile | [1][2] |

| CAS Number | 27885-58-1 | [1] |

| Molecular Formula | C₆H₄N₂S | [1] |

| Molecular Weight | 136.17 g/mol | [1] |

| Flash Point | 242 °C |

Key Structural Considerations:

-